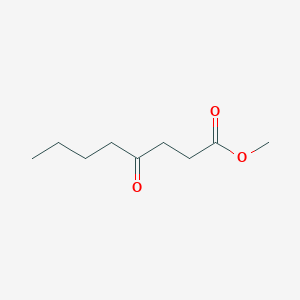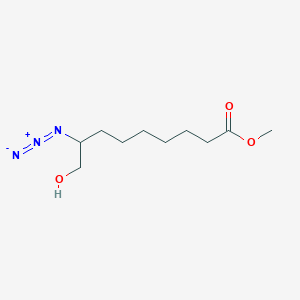
Methyl 8-azido-9-hydroxynonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-azido-9-hydroxynonanoate: is an organic compound with the molecular formula C10H19N3O3 It is a derivative of nonanoic acid, featuring both azido and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 8-azido-9-hydroxynonanoate can be synthesized through a multi-step process. One common method involves the initial preparation of methyl 9-hydroxynonanoate, which can be achieved by the oxidative cleavage of fatty acid methyl esters derived from rapeseed oil . The hydroxyl group is then introduced through reduction reactions. The azido group can be added via nucleophilic substitution reactions, where an appropriate azide source, such as sodium azide, reacts with a suitable leaving group on the nonanoate backbone .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Solvent-free conditions and mild temperatures are often employed to minimize by-products and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 8-azido-9-hydroxynonanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under controlled conditions.
Reduction: LiAlH4 or Pd/C with hydrogen gas.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl azides.
Applications De Recherche Scientifique
Methyl 8-azido-9-hydroxynonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Potential use in bioconjugation reactions due to the presence of the azido group, which can undergo click chemistry reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of methyl 8-azido-9-hydroxynonanoate involves its functional groups:
Azido Group: Acts as a nucleophile in substitution reactions, forming new C-N bonds.
Hydroxyl Group: Can undergo oxidation to form carbonyl compounds, which are key intermediates in various synthetic pathways.
Comparaison Avec Des Composés Similaires
Methyl 9-hydroxynonanoate: Lacks the azido group but shares the hydroxyl functionality.
Azidothymidine (AZT): Contains an azido group and is used as an antiviral drug.
Uniqueness: Methyl 8-azido-9-hydroxynonanoate is unique due to the combination of azido and hydroxyl groups on a nonanoate backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
89248-79-3 |
|---|---|
Formule moléculaire |
C10H19N3O3 |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
methyl 8-azido-9-hydroxynonanoate |
InChI |
InChI=1S/C10H19N3O3/c1-16-10(15)7-5-3-2-4-6-9(8-14)12-13-11/h9,14H,2-8H2,1H3 |
Clé InChI |
QHKSHBRHTGEPIW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCC(CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride](/img/structure/B14144551.png)
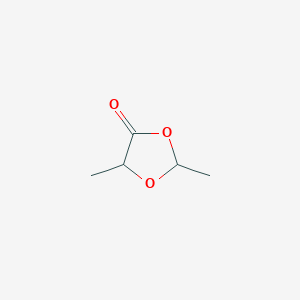

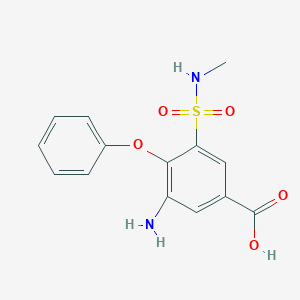
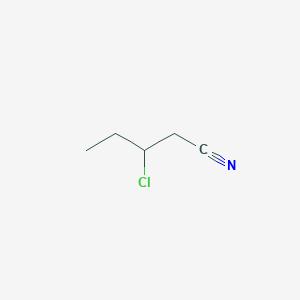
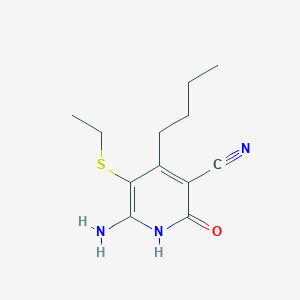
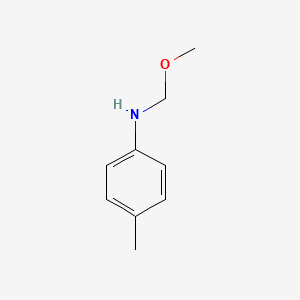

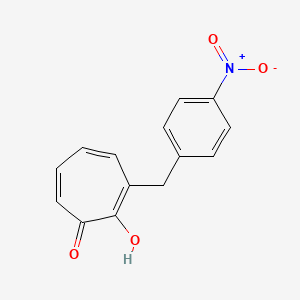
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)
